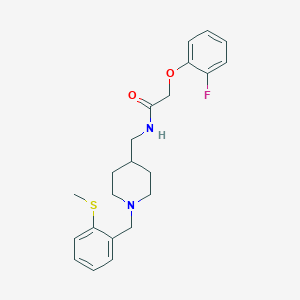

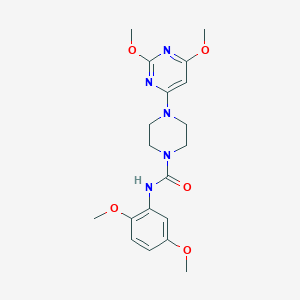

![molecular formula C20H18N2O3S B2506545 2-(3,4-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866808-04-0](/img/structure/B2506545.png)

2-(3,4-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(3,4-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione" is a derivative of the chromeno[2,3-d]pyrimidine family, which is a class of heterocyclic compounds that have garnered interest due to their potential biological activities and applications in medicinal chemistry. The chromeno[2,3-d]pyrimidine scaffold is a fused ring system that combines a benzopyran (chromene) ring with a pyrimidine ring, often leading to compounds with diverse pharmacological properties.

Synthesis Analysis

The synthesis of chromeno[2,3-d]pyrimidine derivatives can be achieved through various methods. One approach involves a one-pot, four-component reaction that includes salicylaldehydes, barbituric acid, diamines, and 1,1-bis(methylsulfanyl)-2-nitroethene, resulting in chromeno[2,3-d]pyrimidine-2,4-dione derivatives with a nitroketene-aminal moiety at C(5). This method offers advantages such as easy performance, good yields, and straightforward purification . Another synthesis route for related compounds uses a one-pot multicomponent condensation catalyzed by an eco-friendly ionic liquid under solvent-free conditions, which is noted for its operational simplicity and efficient utilization of reactants .

Molecular Structure Analysis

The molecular structure of chromeno[2,3-d]pyrimidine derivatives is typically confirmed using spectroscopic techniques such as infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, including both 1H- and 13C-NMR. X-ray crystallography can also be employed to determine the precise three-dimensional arrangement of atoms within the crystal lattice of the compound .

Chemical Reactions Analysis

Chromeno[2,3-d]pyrimidine derivatives can participate in various chemical reactions. For instance, a derivative bearing a thieno[2,3-d]pyrimidine moiety was prepared by reacting a pyrazol-5-amine with 3-acetyl-2H-chromen-2-one in the presence of a catalyst such as FeCl3-SiO2, yielding the product in good yield . Additionally, thiazolo[3,2-a]pyrimidines, which are structurally related, can be synthesized from 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones through a reaction with methyl chloroacetate in boiling toluene .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromeno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. These properties can be deduced from spectroscopic data and elemental analysis. The presence of substituents such as methyl groups or methoxy groups can affect the compound's solubility, melting point, and reactivity. The use of microwave-assisted synthesis has been reported to yield 4-imino-3,4-dihydro-1H-chromeno[2,3-d]pyrimidine-2(5H)-thiones, which suggests that these compounds can be synthesized efficiently, potentially altering their physical properties .

Applications De Recherche Scientifique

Catalysis and Synthesis

Research has shown that derivatives of chromeno[2,3-d]pyrimidine are efficiently synthesized through catalyst-free, one-pot, three-component synthesis methods. These methods emphasize eco-friendliness, excellent yields, and the synthesis of pharmaceutically interesting compounds under mild conditions without the need for catalysts or column chromatographic purification (Brahmachari & Nayek, 2017). Additionally, activated carbon/MoO3 nanocomposites have been utilized as efficient catalysts for green synthesis, further underscoring the compound's role in the development of bioactive molecules with antiviral, antibacterial, and antitumor properties (Sabet Mehr et al., 2020).

Sensing Applications

Chromeno[2,3-d]pyrimidine derivatives have demonstrated excellent sensitivity towards Hg2+ ions, indicating their potential as colorimetric chemosensors. This application is vital for environmental monitoring and safety, providing a straightforward and efficient method for detecting hazardous ions in solutions (Jamasbi et al., 2021).

Biological Activity

The synthesis of novel chromeno[2,3-d]pyrimidine derivatives has been extensively explored for their potential antimicrobial and antitubercular activities. These compounds have been evaluated against various bacterial and fungal strains, showing pronounced activities and highlighting the therapeutic potential of chromeno[2,3-d]pyrimidine derivatives in medicine (Kamdar et al., 2011).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-11-4-6-15-13(8-11)9-14-19(25-15)21-18(22-20(14)26)12-5-7-16(23-2)17(10-12)24-3/h4-8,10H,9H2,1-3H3,(H,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZKXLKNIRZCJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

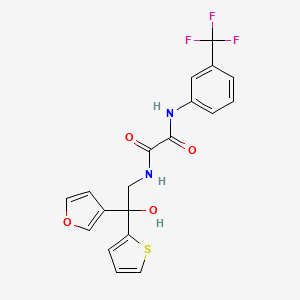

![1-methyl-3-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea](/img/structure/B2506462.png)

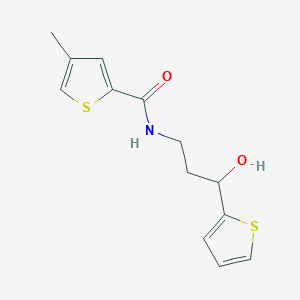

![2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2506463.png)

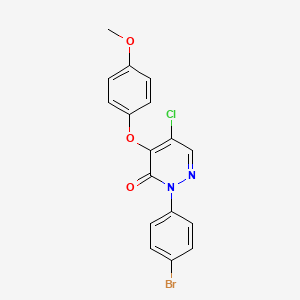

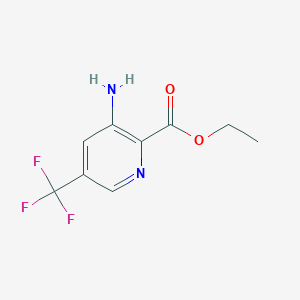

![3-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2506464.png)

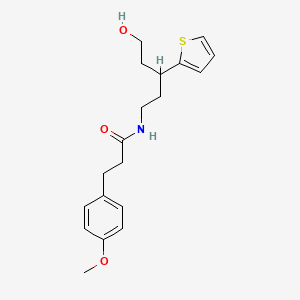

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide](/img/structure/B2506473.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2506476.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506484.png)